5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine
Description
5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine is a pyridine derivative with a bromine atom at position 5, a nitro group at position 3, and a cyclohexylamine substituent at position 2. Its molecular formula is C₁₁H₁₃BrN₃O₂, with a molecular weight of 314.16 g/mol (calculated).
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-8-6-10(15(16)17)11(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBKXAUXUUUXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674446 | |
| Record name | 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-38-8 | |
| Record name | 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine typically involves multiple steps. One common method starts with the nitration of 5-bromopyridin-2-amine using nitric acid and sulfuric acid to introduce the nitro group at the 3-position. Subsequently, the cyclohexyl group is introduced through a nucleophilic substitution reaction with cyclohexylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.
Substitution: Nucleophiles like sodium azide or iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyridines.
Scientific Research Applications
Chemical Synthesis
5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds.
Synthetic Routes
The synthesis typically involves:
- Bromination : The introduction of the bromine atom at the 5-position of the pyridine ring.
- Cyclohexylation : Reaction with cyclohexylamine to form the final product.
These steps can be optimized for higher yields using techniques such as continuous flow reactors, which enhance efficiency and scalability in industrial settings.
Biological Applications
The compound has been investigated for its potential pharmacological properties, particularly in the context of cancer treatment.
Anticancer Activity
Research indicates that derivatives of 3-nitropyridine compounds exhibit promising anticancer activities. For instance, studies have shown that palladium(II) complexes derived from similar nitropyridine compounds demonstrate significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values comparable to established chemotherapeutics like cisplatin . This suggests that this compound could play a role in developing new cancer therapies.
Industrial Applications
In addition to its pharmaceutical potential, this compound has applications in the production of specialty chemicals and materials. Its unique structural features make it suitable for developing new materials with specific properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Drilon et al. (2017) | Anticancer Activity | Investigated palladium complexes derived from nitropyridines; showed significant activity against breast cancer cells. |
| Huang et al. (2020) | Mechanistic Insights | Explored the interaction of nitropyridine derivatives with tyrosine kinases; highlighted potential for targeted cancer therapies. |
Mechanism of Action
The mechanism by which 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of 5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine and Analogues
Hydrogen Bonding and Crystal Packing
- Cyclohexyl Derivative : The bulky cyclohexyl group likely disrupts hydrogen bonding, leading to less stable crystal packing compared to aromatic substituents.
- N-(3,4-Dimethoxybenzyl) Analogue : Forms centrosymmetric dimers via N–H···N hydrogen bonds (bond length ~2.50 Å), stabilized by π-π stacking between pyridine and benzyl rings .
Biological Activity
5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine (CAS No. 1033202-38-8) is a heterocyclic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom and a nitro group on a pyridine ring, along with a cyclohexyl amine substituent. The molecular formula is , and it has a molecular weight of 300.2 g/mol.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been known to inhibit key enzymes involved in metabolic pathways, such as inosine monophosphate dehydrogenase (IMPDH), which is critical for nucleotide biosynthesis in pathogens like Mycobacterium tuberculosis .
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or enzymes, leading to altered cellular responses .
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties, potentially effective against various bacterial strains, including Mycobacterium bovis .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Mycobacterium bovis | 12 |
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the chemical structure can significantly influence biological activity. For instance, variations in the substituents on the pyridine ring can enhance or diminish enzyme inhibition effects. A comparative analysis of related compounds revealed that:
| Compound | Activity | Remarks |
|---|---|---|
| This compound | Moderate antibacterial | Effective against M. bovis |
| 5-Nitro-N-methylpyridin-2-amine | Low antibacterial | Less effective due to structural differences |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study focused on the synthesis and evaluation of various nitropyridine derivatives, including this compound, demonstrated its potential in inhibiting bacterial growth in vitro. The findings suggest that the presence of both bromine and nitro groups is crucial for enhancing antimicrobial activity .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that the compound interacts with IMPDH, leading to decreased levels of guanine nucleotides in bacterial cells, thereby inhibiting their growth . This highlights its potential as a therapeutic agent against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
